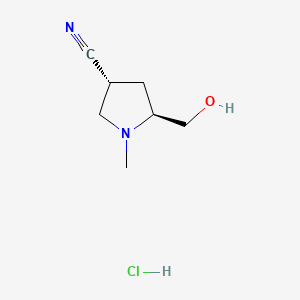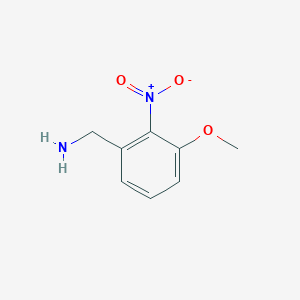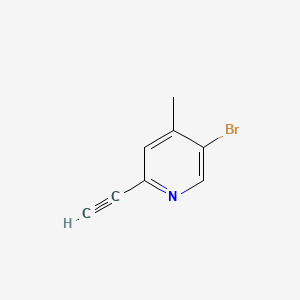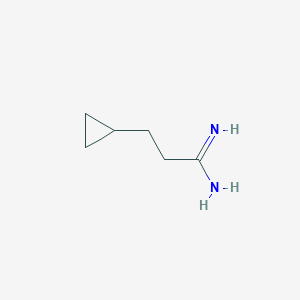
2-Mercaptobenzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzene-1,3,5-triol can be achieved through various methods. One common approach involves the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with thiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: 2-Mercaptobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, ethers, and esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Mercaptobenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Mercaptobenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
類似化合物との比較
Phloroglucinol (1,3,5-trihydroxybenzene): Lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrogallol (1,2,3-trihydroxybenzene): Has a different hydroxyl group arrangement, leading to distinct chemical properties.
Hydroxyquinol (1,2,4-trihydroxybenzene): Another isomer with different reactivity patterns
Uniqueness: 2-Mercaptobenzene-1,3,5-triol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H6O3S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
2-sulfanylbenzene-1,3,5-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H |
InChIキー |
DKKWUPLGEDIICA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)S)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)



